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molecular formula C14H15ClN2O B1610813 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine CAS No. 62646-04-2

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Cat. No. B1610813
M. Wt: 262.73 g/mol
InChI Key: ARTMHCYHSJOETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420282

Procedure details

To a suspension of 4-methoxyphenylhydrazine hydrochloride (41 g, 230 mmol) in methylene chloride (1000 ml) under nitrogen were added diisopropylamine (79.8 g, 612 mmol), 4-chlorobenzylchloride (40.25 g, 250 mmol) and tetrabutylammonium bromide (22.8 g, 70 mmol). The resulting mixture was stirred at ambient temperature for 48 hours. The reaction mixture was then washed with water, and brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (silica gel, 2.5% methanol in methylene chloride) followed by washing of the solid with 10% ethyl ether in hexane and drying in vacuo to provide 43.5 g of 1-(4-chlorobenzyl)-1-(4methoxyphenyl)hydrazine, mp. 55° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
79.8 g
Type
reactant
Reaction Step Two
Quantity
40.25 g
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.C(NC(C)C)(C)C.[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Cl)=[CH:22][CH:21]=1>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[NH2:11])=[CH:22][CH:21]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
79.8 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40.25 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
22.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 2.5% methanol in methylene chloride)
WASH
Type
WASH
Details
by washing of the solid with 10% ethyl ether in hexane
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=CC=C(CN(N)C2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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